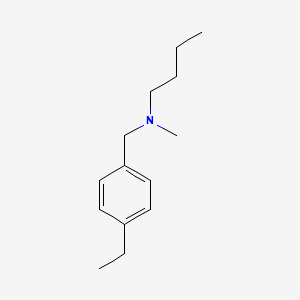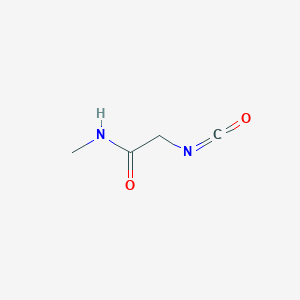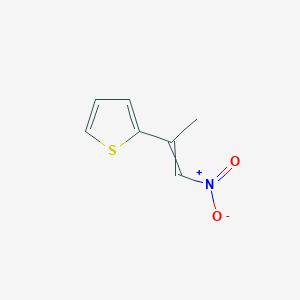![molecular formula C16H25N3O2S B14229547 N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide CAS No. 828920-12-3](/img/structure/B14229547.png)
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hexanamide chain with a sulfanylacetamido group. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with hexanoyl chloride to form an intermediate, which is then reacted with 2-mercaptoacetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with target proteins, leading to changes in their function. These interactions can activate or inhibit various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Dimethylamino)phenyl)-2-(3-methylphenoxy)acetamide
- N-(4-(Dimethylamino)phenyl)-2-(4-methylphenoxy)acetamide
- N-(4-(Aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanylacetamido groups allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to similar compounds.
Propiedades
Número CAS |
828920-12-3 |
|---|---|
Fórmula molecular |
C16H25N3O2S |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-6-[(2-sulfanylacetyl)amino]hexanamide |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-9-7-13(8-10-14)18-15(20)6-4-3-5-11-17-16(21)12-22/h7-10,22H,3-6,11-12H2,1-2H3,(H,17,21)(H,18,20) |
Clave InChI |
MNRBYJDJXYLKAZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)

![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)

![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
